molecular formula C17H14ClN3O2S B2449583 2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392244-87-0

2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2449583
CAS RN: 392244-87-0
M. Wt: 359.83
InChI Key: NIQYUCIWNYCUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as CPTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CPTA belongs to the class of thiadiazole compounds, which are known for their diverse biological activities.

Scientific Research Applications

Structural and Synthetic Insights

Compounds containing the 1,3,4-thiadiazole moiety demonstrate significant interest in synthetic and medicinal chemistry due to their diverse biological activities. Research on these compounds, such as the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals intricate 3-D arrays generated through various intermolecular interactions, including hydrogen bonds and π interactions. These studies lay the groundwork for understanding the chemical behavior and potential applications of similar compounds in drug design and development (Boechat et al., 2011).

Antibacterial Applications

The synthesis and QSAR studies of various 1,3,4-thiadiazole derivatives, including those similar to the specified compound, have shown moderate to good activity against gram-positive and gram-negative bacteria. These studies highlight the significance of the structural and physicochemical parameters in enhancing the antibacterial properties, providing a pathway for designing new antibacterial agents (Desai et al., 2008).

Anticancer Potential

Research into N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives has opened avenues for anticancer drug development. These compounds, synthesized through carbodiimide condensation, have been explored for their potential antitumor activities, emphasizing the role of 1,3,4-thiadiazole derivatives in combating cancer (Yu et al., 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of compounds containing the 1,3,4-thiadiazole unit, such as the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, provide valuable insights into their potential as therapeutic agents. These studies contribute to the development of new drugs with enhanced efficacy against various microbial and fungal pathogens (Sah et al., 2014).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-11-4-2-3-5-14(11)16-20-21-17(24-16)19-15(22)10-23-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQYUCIWNYCUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.